molecular formula C3H7BO3 B14138894 2-Methoxy-1,3,2-dioxaborolane CAS No. 1003-24-3

2-Methoxy-1,3,2-dioxaborolane

Cat. No.: B14138894
CAS No.: 1003-24-3
M. Wt: 101.90 g/mol
InChI Key: WDIOROBGFYUQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1,3,2-dioxaborolane is an organic boron compound known for its utility in various chemical reactions, particularly in organic synthesis. It is a colorless to almost colorless liquid that is moisture-sensitive and stable under inert gas conditions . This compound is often used as a reagent in the synthesis of complex molecules due to its unique chemical properties.

Preparation Methods

2-Methoxy-1,3,2-dioxaborolane can be synthesized through the reaction of trimethyl borate with pinacol under reflux conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent moisture from affecting the reaction . The mixture is heated at reflux for about six hours to yield the desired product.

Chemical Reactions Analysis

2-Methoxy-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3,2-dioxaborolane in chemical reactions typically involves the formation of boron-oxygen bonds. In Suzuki-Miyaura coupling, for example, the boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center . This process is crucial for the formation of carbon-carbon bonds in the final product.

Comparison with Similar Compounds

2-Methoxy-1,3,2-dioxaborolane is similar to other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and stability under certain conditions, making it a preferred choice for specific synthetic applications.

Properties

IUPAC Name

2-methoxy-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO3/c1-5-4-6-2-3-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOROBGFYUQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307917
Record name 2-Methoxy-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-24-3
Record name 2-Methoxy-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.